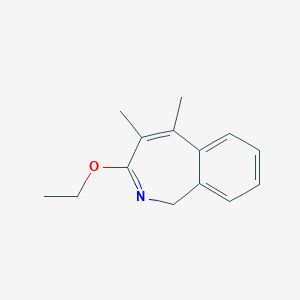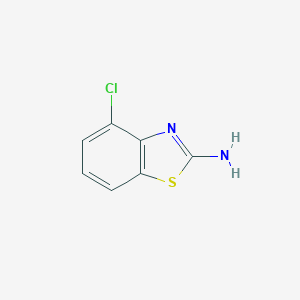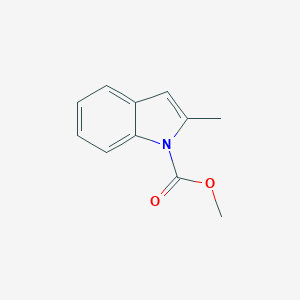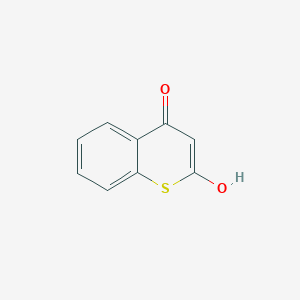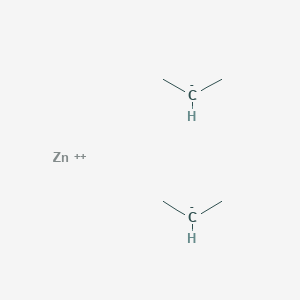
Diisopropylzinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropylzinc is an organozinc compound with the chemical formula Zn(C₃H₇)₂. It is a key reagent in the Soai reaction, which is both autocatalytic and enantiospecific. This compound is pyrophoric, meaning it can burst into flames upon exposure to air or water. This compound is typically packaged in toluene to prevent such reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diisopropylzinc is generally prepared by reacting zinc powder with two equivalents of isopropyl halogen compounds, such as isopropyl bromide. The reaction is typically carried out in a dry solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and solvents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Diisopropylzinc undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and isopropanol.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Halogenated compounds or other electrophiles.
Addition: Aldehydes and ketones, often under inert conditions to prevent unwanted side reactions.
Major Products:
Oxidation: Zinc oxide and isopropanol.
Substitution: Various organozinc compounds.
Addition: Chiral alcohols, particularly in the context of the Soai reaction.
Wissenschaftliche Forschungsanwendungen
Diisopropylzinc has a wide range of applications in scientific research:
Biology: While its direct applications in biology are limited, the chiral molecules produced using this compound can be used in biological studies.
Medicine: The chiral alcohols synthesized using this compound can serve as intermediates in the production of pharmaceuticals.
Industry: this compound is used in the production of fine chemicals and in the development of new materials.
Wirkmechanismus
The mechanism by which diisopropylzinc exerts its effects is primarily through its role as a nucleophile in the Soai reaction. It forms a complex with the aldehyde, which then undergoes a series of steps leading to the formation of a chiral alcohol. The reaction is autocatalytic, meaning the product can catalyze the formation of more product, leading to an amplification of chirality .
Vergleich Mit ähnlichen Verbindungen
Diethylzinc: Another organozinc compound used in organic synthesis.
Dimethylzinc: Similar in reactivity but with different steric properties.
Diphenylzinc: Used in the formation of carbon-carbon bonds in organic synthesis.
Uniqueness: Diisopropylzinc is unique due to its role in the Soai reaction, which is a rare example of asymmetric autocatalysis. This property makes it particularly valuable in the synthesis of chiral molecules, which are important in various fields, including pharmaceuticals and materials science .
Eigenschaften
CAS-Nummer |
625-81-0 |
|---|---|
Molekularformel |
C6H14Zn |
Molekulargewicht |
151.6 g/mol |
IUPAC-Name |
zinc;propane |
InChI |
InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
FRLYMSHUDNORBC-UHFFFAOYSA-N |
SMILES |
C[CH-]C.C[CH-]C.[Zn+2] |
Kanonische SMILES |
C[CH-]C.C[CH-]C.[Zn+2] |
Piktogramme |
Flammable; Corrosive |
Synonyme |
bis(1-Methylethyl)-zinc; Bis(isopropyl)zinc |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


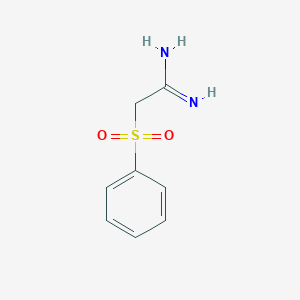
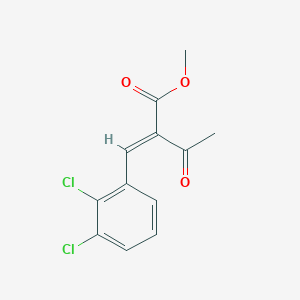
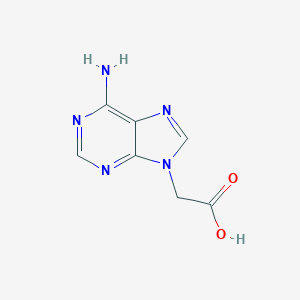
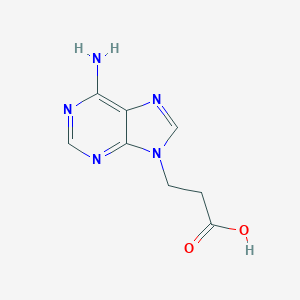
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)
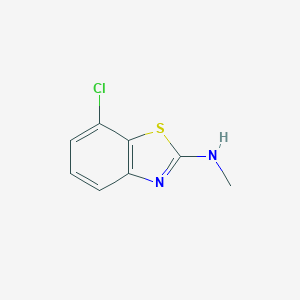
![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)
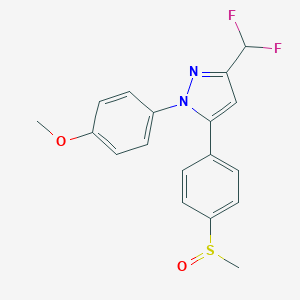
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
